molecular formula C5H12OS2 B14149836 1,3-Bis(methylthio)-1-propanol CAS No. 54884-93-4

1,3-Bis(methylthio)-1-propanol

Cat. No.: B14149836
CAS No.: 54884-93-4
M. Wt: 152.3 g/mol
InChI Key: YVDVWADTVZAKRV-UHFFFAOYSA-N
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Description

1,3-Bis(methylthio)-1-propanol is an organic compound characterized by the presence of two methylthio groups attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(methylthio)-1-propanol can be synthesized through several methods. One common approach involves the reaction of 1,3-dichloropropane with sodium methylthiolate in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(methylthio)-1-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Substitution: The methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, meta-chloroperbenzoic acid, and potassium permanganate are commonly used oxidizing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

1,3-Bis(methylthio)-1-propanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis(methylthio)-1-propanol depends on the specific reaction it undergoes. In oxidation reactions, the sulfur atoms in the methylthio groups act as nucleophiles, facilitating the formation of sulfoxides and sulfones. The compound’s reactivity is influenced by the electronic and steric effects of the methylthio groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both hydroxyl and methylthio groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound in various chemical transformations and applications .

Properties

CAS No.

54884-93-4

Molecular Formula

C5H12OS2

Molecular Weight

152.3 g/mol

IUPAC Name

1,3-bis(methylsulfanyl)propan-1-ol

InChI

InChI=1S/C5H12OS2/c1-7-4-3-5(6)8-2/h5-6H,3-4H2,1-2H3

InChI Key

YVDVWADTVZAKRV-UHFFFAOYSA-N

Canonical SMILES

CSCCC(O)SC

Origin of Product

United States

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